molecular formula C18H21NO4 B13435337 (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol

(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol

Cat. No.: B13435337
M. Wt: 315.4 g/mol
InChI Key: ZDGQZOCAKDGPRA-QYCRFYRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is a complex organic molecule with a unique structure It belongs to the class of isoquinoline derivatives and features a methanobenzofuro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline core, followed by the construction of the methanobenzofuro ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may serve as a probe for studying biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for research in cellular and molecular biology.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases. Its unique structure allows for the modulation of biological pathways involved in disease progression.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance in various applications.

Mechanism of Action

The mechanism of action of (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and methanobenzofuro compounds. Examples include:

  • (4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol analogs with different substituents.
  • Other isoquinoline derivatives with similar ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure allows for specific interactions with biological targets, making it valuable for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol

InChI

InChI=1S/C18H21NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14-15,17,20-21H,7-8H2,1-2H3/t10-,11-,14-,15-,17-,18-/m0/s1

InChI Key

ZDGQZOCAKDGPRA-QYCRFYRPSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)O

Canonical SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.